molecular formula C18H15N3O4 B5553920 Ethyl 4-[(3-nitrophenyl)amino]quinoline-3-carboxylate

Ethyl 4-[(3-nitrophenyl)amino]quinoline-3-carboxylate

Cat. No.: B5553920
M. Wt: 337.3 g/mol
InChI Key: MTKZJYMABBOSHX-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-nitrophenyl)amino]quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimicrobial and antimalarial agents. The compound’s structure features a quinoline core substituted with an ethyl ester group at the 3-position and a 3-nitrophenylamino group at the 4-position, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3-nitrophenyl)amino]quinoline-3-carboxylate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-nitrophenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: Ethyl 4-[(3-aminophenyl)amino]quinoline-3-carboxylate.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: Quinoline N-oxides.

Scientific Research Applications

Ethyl 4-[(3-nitrophenyl)amino]quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(3-nitrophenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 4-[(3-nitrophenyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives:

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, biological studies, and chemical synthesis. Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules. Understanding its preparation methods, chemical reactivity, and mechanism of action can further enhance its utility in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 4-(3-nitroanilino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-2-25-18(22)15-11-19-16-9-4-3-8-14(16)17(15)20-12-6-5-7-13(10-12)21(23)24/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKZJYMABBOSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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